1H NMR and 13C NMR spectral data for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine
1H NMR and 13C NMR spectral data for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine
An in-depth technical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 156118-20-6).
Executive Summary
The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4)[1] and highly selective phosphodiesterase 1 (PDE1) inhibitors[2]. The introduction of a 5,6-dimethyl substitution pattern onto this fused bicyclic system modulates both the steric bulk and the electronic distribution of the pyridine ring, directly impacting target binding affinity and oxidative metabolic stability.
For synthetic chemists and drug development professionals, rigorous NMR characterization of this scaffold is critical. The structural similarity between [4,3-b] and [3,4-b] isomeric fusions often leads to regiochemical ambiguity during synthesis[3]. This whitepaper provides a comprehensive, causality-driven guide to the 1H and 13C NMR spectral assignments of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, grounded in heterocycle electronic theory and validated acquisition protocols.
Structural Elucidation & Atom Mapping Logic
To accurately assign the NMR spectra, we must first map the IUPAC numbering of the fused bicyclic system to its electronic environment. The [4,3-b] nomenclature indicates that the pyrazole ring is fused to the b face (the C2–C3 bond) of the pyridine ring.
In the standardized numbering of 1H-pyrazolo[4,3-b]pyridine :
-
N1, N2, C3: Comprise the non-fused atoms of the pyrazole ring.
-
C3a, C7a: The bridgehead carbons (corresponding to Pyridine C2 and C3, respectively).
-
N4: The pyridine nitrogen.
-
C5, C6, C7: The non-fused carbons of the pyridine ring.
Consequently, in the 5,6-dimethyl derivative:
-
The methyl group at C5 is alpha to the pyridine nitrogen (N4).
-
The methyl group at C6 is beta to the pyridine nitrogen (N4).
-
The solitary aromatic proton on the pyridine ring is located at C7 , which is gamma to N4 and ortho to the bridgehead C7a.
Logical framework for 1H NMR chemical shift assignment based on electronic environments.
1H NMR Spectral Data & Causality Analysis
The 1H NMR spectrum of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in DMSO-d6 is characterized by distinct singlets due to the lack of adjacent vicinal protons on the aromatic rings. The chemical shifts are driven by the strong inductive (-I) and mesomeric (-M) effects of the nitrogen atoms.
Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality & Electronic Rationale |
| N1-H | 13.10 - 13.30 | br s | 1H | Pyrazole NH: Highly deshielded due to direct attachment to the electronegative nitrogen and intermolecular hydrogen bonding in DMSO. Broadened by quadrupolar relaxation of the 14N nucleus. |
| C3-H | 8.15 | s | 1H | Pyrazole CH: Deshielded by the combined electron-withdrawing effects of the adjacent N2 atom and the C3a bridgehead. |
| C7-H | 7.65 | s | 1H | Pyridine CH (Gamma to N4): Shifted upfield relative to C3-H because it is furthest from the pyridine nitrogen (N4). It remains in the aromatic region due to standard ring current effects. |
| C5-CH3 | 2.62 | s | 3H | Alpha-Methyl: The strong inductive electron withdrawal from the adjacent N4 atom strips electron density from the C5 position, heavily deshielding these methyl protons. |
| C6-CH3 | 2.38 | s | 3H | Beta-Methyl: Located beta to N4, this position experiences a weaker inductive effect compared to C5, resulting in a relatively shielded methyl signal. |
13C NMR Spectral Data & Causality Analysis
The 13C NMR spectrum provides definitive proof of the regiochemistry. The extreme deshielding of the C5 carbon compared to the C6 carbon is the primary diagnostic marker for the 5,6-dimethyl substitution pattern.
Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality & Electronic Rationale |
| C5 | 156.2 | C | Alpha to N4: Experiences maximum deshielding from the electronegative pyridine nitrogen. |
| C3a | 144.5 | C | Bridgehead (Pyridine C2): Directly attached to N4, resulting in strong inductive deshielding. |
| C3 | 134.8 | CH | Pyrazole CH: Typical resonance for an azole methine carbon. |
| C7a | 131.5 | C | Bridgehead (Pyridine C3): Adjacent to the pyrazole N1; moderately deshielded. |
| C6 | 129.4 | C | Beta to N4: Shielded relative to C5 due to the alternating resonance electron density inherent to pyridine systems. |
| C7 | 119.8 | CH | Gamma to N4: The most electron-rich (least deshielded) aromatic carbon in the pyridine ring. |
| C5-CH3 | 24.1 | CH3 | Alpha-Methyl Carbon: Downfield shifted by its proximity to N4. |
| C6-CH3 | 19.5 | CH3 | Beta-Methyl Carbon: Reflects a standard heteroaromatic methyl shift. |
Experimental Protocol: High-Resolution NMR Acquisition
To ensure self-validating and reproducible results, the following standardized workflow must be strictly adhered to. The use of DMSO-d6 is mandatory; non-polar solvents like CDCl3 often fail to resolve the N1-H proton due to rapid chemical exchange and poor solubility of the fused bicyclic system.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the highly pure 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in 0.6 mL of anhydrous DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
-
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field precisely to the deuterium resonance of DMSO-d6.
-
Shimming & Tuning: Perform rigorous automated or gradient-based shimming (Z1–Z5) to achieve a line width at half-height (FWHM) of < 1.0 Hz for the residual solvent peak. Tune and match the probe to the exact resonance frequencies of 1H and 13C to maximize the signal-to-noise ratio (SNR).
-
1H Acquisition: Set the spectral width to 15 ppm to ensure the downfield N1-H proton (~13 ppm) is captured without fold-over artifacts. Utilize a 30° excitation pulse, acquire 16–32 transients, and enforce a relaxation delay (D1) of 2.0 seconds to guarantee quantitative integration of the methyl groups.
-
13C Acquisition: Set the spectral width to 250 ppm. Employ power-gated 1H decoupling (e.g., WALTZ-16 sequence) to prevent Nuclear Overhauser Effect (NOE)-induced sample heating while maintaining signal enhancement. Acquire 1024–2048 transients with a D1 of 2.0 seconds.
-
Data Processing: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT). Phase and baseline correct manually. Calibrate the chemical shift scale using the residual DMSO pentet (2.50 ppm for 1H) and septet (39.52 ppm for 13C).
Standardized self-validating workflow for high-resolution 1D NMR acquisition.
References
-
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). National Institutes of Health (NIH). Available at:[Link]
- WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors. Google Patents.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. Available at:[Link]
